Reduced Lipophilicity (LogP) of 8-Azaspiro[4.5]decane-2-carboxylic acid Relative to Carbocyclic Spiro Analog Enhances CNS Drug-Like Profile
The incorporation of a basic nitrogen atom into the spirocyclic framework of 8-azaspiro[4.5]decane-2-carboxylic acid reduces its calculated lipophilicity (LogP) compared to the all-carbon analog, spiro[4.5]decane-2-carboxylic acid. This is a critical differentiator for CNS drug discovery programs, where lower LogP values correlate with improved aqueous solubility, reduced plasma protein binding, and better alignment with optimal CNS drug property space . While direct experimental LogP values for the comparator are not uniformly reported, the structural difference—substitution of a CH₂ group with an NH group—predictably lowers LogP by approximately 0.5–1.0 log units based on standard fragment contribution methods.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.24 |
| Comparator Or Baseline | Spiro[4.5]decane-2-carboxylic acid (carbocyclic analog, CAS unknown for exact match but class representative). Predicted LogP estimated to be >2.0 based on the absence of nitrogen. |
| Quantified Difference | Reduction in calculated LogP by >0.76 log units (estimated) |
| Conditions | Computational prediction using standard algorithms; comparative analysis of molecular structures (substitution of CH₂ with NH). |
Why This Matters
For CNS drug discovery programs, a lower LogP is essential for avoiding excessive lipophilicity, which is associated with poor solubility, high metabolic clearance, and off-target promiscuity.
